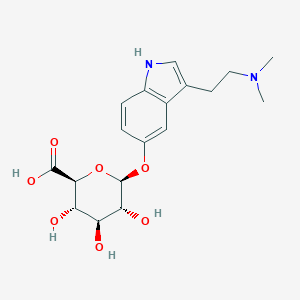

N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine, also known as 5-HTP-DG, is a derivative of serotonin that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized by the addition of a glucuronic acid molecule to 5-hydroxytryptamine, a neurotransmitter that plays a role in regulating mood, appetite, and sleep.

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine involves its conversion to serotonin in the brain. Once inside the brain, the compound is hydrolyzed by the enzyme glucuronidase, which removes the glucuronic acid molecule and releases 5-hydroxytryptamine. This molecule then undergoes decarboxylation to form serotonin, which can bind to serotonin receptors and modulate neurotransmitter activity.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine are largely related to its ability to increase serotonin levels in the brain. Serotonin is involved in the regulation of mood, appetite, and sleep, and alterations in serotonin levels have been linked to a variety of psychiatric and neurological disorders. By increasing serotonin levels, N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine may have therapeutic effects in these conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine has several advantages for use in lab experiments. It is a water-soluble compound that can be easily purified using chromatography techniques. Additionally, its ability to cross the blood-brain barrier makes it a useful tool for investigating the role of serotonin in the brain. However, N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine also has limitations, including its relatively short half-life and the potential for variability in its effects due to individual differences in the activity of glucuronidase.

Direcciones Futuras

There are several potential future directions for research on N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine. One area of investigation could focus on its use as a treatment for depression and other mood disorders. Additionally, studies could explore the potential therapeutic effects of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine in other neurological and psychiatric conditions, such as anxiety, schizophrenia, and Parkinson's disease. Finally, research could investigate the use of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine as a tool for studying the role of serotonin in the brain and the mechanisms underlying its effects on behavior and cognition.

Métodos De Síntesis

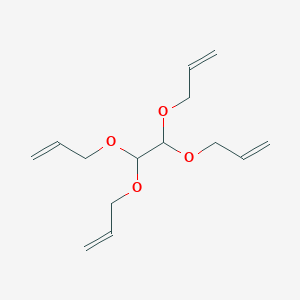

The synthesis of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine involves the enzymatic addition of glucuronic acid to 5-hydroxytryptamine. This reaction is catalyzed by the enzyme UDP-glucuronic acid transferase, which transfers the glucuronic acid molecule from UDP-glucuronic acid to the hydroxyl group of 5-hydroxytryptamine. The resulting product, N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine, is a water-soluble compound that can be purified using chromatography techniques.

Aplicaciones Científicas De Investigación

N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to cross the blood-brain barrier and increase serotonin levels in the brain. This has led to investigations into its potential use as a treatment for depression, anxiety, and other mood disorders.

Propiedades

Número CAS |

17598-73-1 |

|---|---|

Nombre del producto |

N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine |

Fórmula molecular |

C18H24N2O7 |

Peso molecular |

380.4 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-6-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C18H24N2O7/c1-20(2)6-5-9-8-19-12-4-3-10(7-11(9)12)26-18-15(23)13(21)14(22)16(27-18)17(24)25/h3-4,7-8,13-16,18-19,21-23H,5-6H2,1-2H3,(H,24,25)/t13-,14-,15+,16-,18+/m0/s1 |

Clave InChI |

WWCGYOHFQQBADT-RNGZQALNSA-N |

SMILES isomérico |

CN(C)CCC1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

SMILES canónico |

CN(C)CCC1=CNC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Otros números CAS |

17598-73-1 |

Sinónimos |

DMGUHT N,N-dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.